molecular formula C5H4Cl2N2S B1458650 3,5-Dichloro-2-(methylthio)pyrazine CAS No. 1523571-95-0

3,5-Dichloro-2-(methylthio)pyrazine

Cat. No.: B1458650
CAS No.: 1523571-95-0
M. Wt: 195.07 g/mol
InChI Key: PQLRMONOENCBFX-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-(methylthio)pyrazine is a chemical compound with the molecular formula C5H4Cl2N2S. It is a pyrazine derivative characterized by the presence of two chlorine atoms and a methylthio group attached to the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(methylthio)pyrazine typically involves the chlorination of 2-(methylthio)pyrazine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-(methylthio)pyrazine is treated with thionyl chloride to introduce chlorine atoms at the 3 and 5 positions of the pyrazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(methylthio)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-2-(methylthio)pyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(methylthio)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-(methylthio)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methylthio group allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Biological Activity

3,5-Dichloro-2-(methylthio)pyrazine (DCMP) is a heterocyclic compound with significant biological activities, particularly as an insecticide and fungicide. The compound's molecular formula is C₅H₄Cl₂N₂S, characterized by a pyrazine ring substituted with chlorine and methylthio groups. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound is essential for its biological activity. The presence of chlorine atoms at the 3 and 5 positions and a methylthio group at the 2 position enhances its interaction with biological systems. The compound's properties are summarized in Table 1.

PropertyValue
Molecular FormulaC₅H₄Cl₂N₂S
Molecular Weight195.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityModerate (specific studies needed)

Insecticidal Activity

DCMP exhibits notable insecticidal properties. Research indicates that compounds with similar structures can disrupt metabolic pathways in pests, leading to increased mortality rates. Studies suggest that DCMP may act on specific enzyme systems or receptors, inhibiting metabolic processes crucial for pest survival .

Antifungal Properties

In addition to its insecticidal activity, DCMP has potential antifungal properties. Similar pyrazine derivatives have shown efficacy against various fungal pathogens. The mechanism may involve the disruption of cell wall synthesis or interference with fungal metabolic pathways .

The exact mechanism of action of DCMP is not fully elucidated but is believed to involve interactions with cellular receptors or enzymes that regulate metabolic pathways. Similar compounds have been shown to influence oxidative stress responses and modulate gene expression related to cellular metabolism .

Case Studies

  • Insect Bioassays : In laboratory settings, bioassays using various insect species have demonstrated the efficacy of DCMP as an insecticide. For example, a study reported a significant increase in mortality rates among treated insects compared to controls, indicating its potential as a pest management tool .
  • Fungal Resistance Trials : In trials assessing antifungal activity, DCMP was tested against common agricultural pathogens. Results indicated that the compound inhibited fungal growth effectively at certain concentrations, suggesting its utility in agricultural applications .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical routes:

  • Method A : Chlorination of 2-methylthio-pyrazine followed by purification.
  • Method B : Substitution reactions involving pre-synthesized pyrazines.

Each method varies in yield and purity, necessitating optimization for industrial applications.

Properties

IUPAC Name

3,5-dichloro-2-methylsulfanylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLRMONOENCBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285133
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-95-0
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 3,5-dichloro-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 4
3,5-Dichloro-2-(methylthio)pyrazine

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